Cas no 2138059-04-6 (N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide)

N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide
- 2138059-04-6
- EN300-1167987
- N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide
-
- Inchi: 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-8-5-6-11-8/h1-4,8,11-12H,5-7H2
- InChI Key: ZVESQOBPJAWLJP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC1CCN1)(=O)=O
Computed Properties
- Exact Mass: 271.06267708g/mol
- Monoisotopic Mass: 271.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 112Ų
N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167987-10.0g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1167987-1.0g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1167987-50mg |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 50mg |
$768.0 | 2023-10-03 | ||
Enamine | EN300-1167987-5.0g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1167987-0.05g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 0.05g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1167987-0.1g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 0.1g |
$1106.0 | 2023-05-26 | ||
Enamine | EN300-1167987-0.5g |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-1167987-5000mg |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 5000mg |
$2650.0 | 2023-10-03 | ||
Enamine | EN300-1167987-250mg |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 250mg |
$840.0 | 2023-10-03 | ||
Enamine | EN300-1167987-1000mg |
N-[(azetidin-2-yl)methyl]-4-nitrobenzene-1-sulfonamide |
2138059-04-6 | 1000mg |
$914.0 | 2023-10-03 |
N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide
Comprehensive Overview of N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138059-04-6)
N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138059-04-6) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique azetidine ring and nitrobenzene sulfonamide moiety, is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural features, which may contribute to bioactivity in targeting specific enzymes or receptors.
The molecular structure of N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide combines a rigid azetidine scaffold with a sulfonamide group, a combination often leveraged in modern drug design. The presence of the nitro group further enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. Recent studies highlight its role in the development of novel small-molecule inhibitors, particularly in areas such as kinase modulation and protease inhibition.
In the context of current trends, this compound aligns with the growing demand for heterocyclic compounds in pharmaceutical R&D. Searches for "azetidine derivatives in drug discovery" or "nitrobenzene sulfonamide applications" have surged, reflecting the scientific community's focus on structurally diverse pharmacophores. The CAS No. 2138059-04-6 is frequently queried in databases like PubChem and Reaxys, underscoring its relevance in high-throughput screening and hit-to-lead optimization.
From a synthetic perspective, N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide offers versatility. Its sulfonamide group can participate in hydrogen bonding, while the azetidine ring introduces conformational constraints beneficial for selectivity. These properties are critical in addressing challenges such as drug resistance and off-target effects, topics frequently discussed in peer-reviewed journals and at conferences.
Another area of interest is the compound's potential in covalent inhibitor design. The nitro group's electrophilic nature allows for targeted interactions with nucleophilic residues in proteins, a strategy gaining traction in oncology and infectious disease research. Queries like "nitro-containing sulfonamides in covalent drug design" or "azetidine-based bioactive molecules" highlight the intersection of this compound with cutting-edge therapeutic approaches.
Stability and solubility profiles of N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide are also under investigation, as these factors influence bioavailability and formulation development. Researchers are exploring modifications to the azetidine or sulfonamide components to optimize pharmacokinetic properties, a trend mirrored in patents and preprint repositories.
In summary, N-(azetidin-2-yl)methyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138059-04-6) represents a compelling case study in the evolution of heterocyclic sulfonamides. Its dual functionality—combining a strained azetidine ring with a reactive nitrobenzene group—positions it as a valuable tool for chemists and pharmacologists alike. As the demand for innovative scaffolds grows, this compound is poised to remain a focal point in both academic and industrial research.
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